5-(1,3-benzodioxol-5-yl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
The compound 5-(1,3-benzodioxol-5-yl)-1H-tetrazole has been investigated for its anticancer potential. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on the activity of indoles against various cancer cell lines. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, 3-N-benzo[1,2,5]oxadiazole and 3-N-2-methylquinoline derivatives exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .
Microtubule-Targeting Agents
Indole-based compounds, including 5-(1,3-benzodioxol-5-yl)-1H-tetrazole, have been explored as potential anticancer agents. Microtubules and tubulin proteins are key targets for these agents. By modulating microtubule assembly through tubulin polymerization suppression or microtubule structure stabilization, they induce mitotic blockade and cell apoptosis. The indole nucleus serves as a privileged structural motif in the pursuit of potent anti-tumor agents .
Novel Organoselenium Compounds
An expeditious synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been reported. While this study does not specifically focus on 5-(1,3-benzodioxol-5-yl)-1H-tetrazole, it highlights the versatility of the benzo[d][1,3]dioxole scaffold in creating novel selenium-containing compounds .
Other Potential Applications
While research on 5-(1,3-benzodioxol-5-yl)-1H-tetrazole is still emerging, its unique structure suggests potential applications beyond anticancer activity and organoselenium chemistry. Further investigations may reveal additional uses in fields such as materials science, catalysis, or drug discovery.
Mechanism of Action
Target of Action
Similar compounds such as 1-benzo [1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c1-2-6-7(14-4-13-6)3-5(1)8-9-11-12-10-8/h1-3H,4H2,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZDBHMVHIGDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-1H-tetrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.